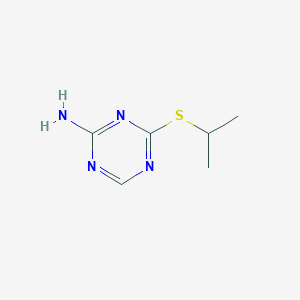

4-(Isopropylthio)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-propan-2-ylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4(2)11-6-9-3-8-5(7)10-6/h3-4H,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGCOEGULXXBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240700 | |

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-22-0 | |

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Isopropylthio 1,3,5 Triazin 2 Amine

Traditional Synthetic Routes for 1,3,5-Triazine (B166579) Derivatives

Traditional methods for the synthesis of the 1,3,5-triazine core have been well-established and are widely utilized in both academic and industrial settings. These routes primarily rely on the sequential substitution of reactive leaving groups on a pre-formed triazine ring or the construction of the ring from acyclic precursors.

Nucleophilic Substitution Reactions on 1,3,5-Trichlorotriazine Scaffolds

The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govarkat-usa.orgmdpi.com The reactivity of the chlorine atoms on the triazine ring is attenuated with each successive substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature. nih.govarkat-usa.org

The general principle involves three stages:

The first substitution typically occurs at low temperatures, around 0 °C.

The second substitution requires elevated temperatures, often at room temperature.

The final substitution necessitates more forcing conditions, such as heating at reflux. nih.gov

For the specific synthesis of 4-(isopropylthio)-1,3,5-triazin-2-amine, a two-step sequential substitution on a cyanuric chloride scaffold would be employed. The order of nucleophile addition is crucial for achieving the desired product. nih.gov Given the relative nucleophilicity, the amine is typically introduced first, followed by the thiol.

Step 1: Monosubstitution with Ammonia (B1221849)

In the initial step, cyanuric chloride is treated with ammonia at a low temperature (0-5 °C) to afford 2-amino-4,6-dichloro-1,3,5-triazine.

Step 2: Disubstitution with Isopropyl Mercaptan

The resulting dichlorotriazine is then reacted with isopropyl mercaptan (propane-2-thiol) at an elevated temperature to replace one of the remaining chlorine atoms, yielding the final product, this compound.

| Step | Reactants | Nucleophile | Temperature (°C) | Product |

| 1 | 2,4,6-Trichloro-1,3,5-triazine | Ammonia | 0 - 5 | 2-Amino-4,6-dichloro-1,3,5-triazine |

| 2 | 2-Amino-4,6-dichloro-1,3,5-triazine | Isopropyl Mercaptan | Room Temperature to Reflux | This compound |

Cyclization and Condensation Approaches

An alternative to the substitution-based methods is the construction of the 1,3,5-triazine ring itself through cyclization and condensation reactions. researchgate.net These methods often involve the trimerization of nitriles or the reaction of amidines with other suitable precursors. organic-chemistry.org While powerful for the synthesis of symmetrically substituted triazines, achieving selectively substituted asymmetrical triazines like this compound through these routes can be more complex and may lead to mixtures of products. acs.org

One potential, though less direct, cyclization approach could involve the reaction of a biguanide (B1667054) derivative with an appropriate thioester. However, controlling the regioselectivity to obtain the desired isomer would be a significant challenge.

Advanced and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These advanced approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Catalyst-Mediated Synthesis

The use of catalysts can significantly enhance the efficiency of 1,3,5-triazine synthesis. For instance, copper-catalyzed reactions have been employed for the synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides under mild conditions. organic-chemistry.org While not directly applicable to the synthesis of this compound from these specific starting materials, it highlights the potential for metal catalysts to facilitate the formation of the triazine core or the introduction of substituents. In the context of nucleophilic substitution on cyanuric chloride, phase-transfer catalysts can be used to improve the reaction rate and yield. nih.gov

| Catalyst Type | Reactants | Product | Advantage |

| Copper Catalyst | 1,1-Dibromoalkenes, Biguanides | Substituted 2,4-diamino-1,3,5-triazines | Mild reaction conditions |

| Phase-Transfer Catalyst | Dichlorotriazine derivative, Nucleophile | Substituted triazine | Improved reaction rate and yield |

One-Pot Synthetic Designs

One-pot syntheses are highly desirable as they reduce the need for isolation and purification of intermediates, thereby saving time, solvents, and resources. researchgate.netmdpi.com A one-pot approach to this compound from cyanuric chloride could be envisioned where the sequential additions of ammonia and isopropyl mercaptan are performed in the same reaction vessel, with careful temperature control to direct the substitutions. nih.gov Ullmann-type reactions have also been shown to be effective in one-pot syntheses of trisubstituted s-triazine derivatives, offering shorter reaction times and sometimes higher yields compared to traditional methods. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. e3s-conferences.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govresearchgate.net The synthesis of various 1,3,5-triazine derivatives has been successfully achieved using microwave assistance, including nucleophilic substitution reactions. researchgate.net For the synthesis of this compound, each step of the nucleophilic substitution on cyanuric chloride could potentially be accelerated through the use of microwave heating. mdpi.com

| Synthetic Step | Conventional Heating Time | Microwave-Assisted Time | Advantage |

| First Nucleophilic Substitution | Hours | Minutes | Significant reduction in reaction time |

| Second Nucleophilic Substitution | Hours | Minutes | Increased efficiency and potentially higher yields |

Optimization of Reaction Conditions and Yield for this compound

The primary route to this compound begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive starting material. The three chlorine atoms on the triazine ring can be substituted in a stepwise manner, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This characteristic allows for the controlled introduction of different nucleophiles by carefully managing the reaction temperature.

The synthesis of this compound involves a two-step nucleophilic substitution. The order of introduction of the amino and isopropylthio groups can be varied, each pathway presenting its own set of optimization challenges. A common approach involves the initial reaction of cyanuric chloride with ammonia to form 2-amino-4,6-dichloro-1,3,5-triazine, followed by the substitution of one of the remaining chlorine atoms with an isopropylthiolate nucleophile.

The first substitution, the introduction of the amino group, is typically carried out at low temperatures, generally between 0°C and 15°C. This is a critical step, as higher temperatures can lead to the formation of di- and tri-amino substituted byproducts, reducing the yield of the desired monoamino-dichloro intermediate. The reaction is usually performed in a suitable solvent with the addition of a base to neutralize the hydrochloric acid formed during the reaction.

The second substitution, the introduction of the isopropylthio group, is generally conducted at a higher temperature, often ranging from room temperature to reflux conditions, to overcome the reduced reactivity of the dichlorotriazine intermediate. The choice of the isopropylthiol source, typically isopropyl mercaptan in the presence of a base to form the more nucleophilic thiolate, and the reaction conditions are pivotal in achieving a high yield of the final product.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the nucleophilic substitution reactions involved in the synthesis of this compound. The solvent not only facilitates the dissolution of reactants but also influences the reaction rate and selectivity by stabilizing transition states and intermediates.

Polar aprotic solvents such as acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are commonly employed. These solvents are effective at solvating the triazine substrate and the nucleophile without significantly solvating the anionic nucleophile, thereby maintaining its reactivity. The reaction kinetics are highly dependent on the solvent's polarity and its ability to support the formation of the Meisenheimer-like intermediate, which is characteristic of nucleophilic aromatic substitution on electron-deficient rings like s-triazine.

Kinetic studies on analogous s-triazine systems have shown that the rate of nucleophilic substitution is influenced by the electron-withdrawing nature of the substituents already present on the triazine ring. The introduction of an amino group in the first step deactivates the ring towards further substitution, making the second substitution with the isopropylthiolate slower. The reaction rate can be described by a second-order rate law, being first order in both the triazine substrate and the nucleophile.

The following table illustrates the effect of different solvents on the yield of a generic two-step synthesis of a disubstituted s-triazine, highlighting the importance of solvent selection.

| Solvent System | Temperature (°C) - Step 1 | Temperature (°C) - Step 2 | Overall Yield (%) |

| Acetone/Water | 0-5 | 40-50 | 85 |

| Tetrahydrofuran | 0 | Room Temperature | 82 |

| Dichloromethane | 0 | Reflux | 78 |

Note: The data presented in this table is illustrative and compiled from general findings on s-triazine synthesis. Specific yields for this compound may vary.

Ligand and Additive Influence

In the context of the synthesis of this compound, "ligands" are not typically used in the classical sense of coordination chemistry. However, various additives, particularly bases and phase-transfer catalysts, can significantly influence the reaction outcome.

The choice of base is critical for both substitution steps. Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as organic bases like N,N-diisopropylethylamine (DIEA), are commonly used to scavenge the HCl produced. The strength and solubility of the base can affect the reaction rate and the formation of byproducts. For instance, a strong, non-nucleophilic base is preferred to avoid competition with the primary nucleophile.

Phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, especially when dealing with reactants that have low solubility in the chosen solvent system. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the anionic nucleophile (e.g., isopropylthiolate) from an aqueous or solid phase to the organic phase where the triazine substrate is dissolved. This can lead to milder reaction conditions and improved yields.

The table below demonstrates the potential influence of different bases on the yield of the second substitution step.

| Base | Solvent | Temperature (°C) | Yield of Step 2 (%) |

| Sodium Carbonate | Acetone | 45 | 90 |

| Potassium Carbonate | Tetrahydrofuran | Room Temperature | 88 |

| DIEA | Dichloromethane | Reflux | 85 |

Note: This data is representative of typical outcomes in s-triazine chemistry and serves to illustrate the impact of the choice of base.

Advanced Spectroscopic and Structural Characterization of 4 Isopropylthio 1,3,5 Triazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR and ¹³C-NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary techniques for establishing the carbon-hydrogen framework of a molecule.

The ¹H-NMR spectrum of 4-(Isopropylthio)-1,3,5-triazin-2-amine is expected to exhibit distinct signals corresponding to the different types of protons present. The isopropyl group would show a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern arising from spin-spin coupling. The amine group protons would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration.

The ¹³C-NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a separate signal. The triazine ring carbons would appear at characteristic chemical shifts, influenced by the nitrogen atoms and the substituents. The isopropylthio group would show two distinct signals for the methyl and methine carbons.

Interactive Data Table: Predicted NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Isopropyl CH₃ | ~1.3 | ~23 | Doublet |

| Isopropyl CH | ~3.6 | ~35 | Septet |

| Amine NH₂ | Variable (Broad) | - | Singlet |

| Triazine C4 | - | ~180 | - |

| Triazine C2 | - | ~170 | - |

| Triazine C6 | - | ~165 | - |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

2D-NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to further confirm the structural assignments. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the methyl and methine protons of the isopropyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, which would confirm its molecular weight.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to probe the fragmentation of a selected precursor ion. unt.edu By selecting the [M+H]⁺ ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. researchgate.net The fragmentation pathways provide valuable structural information. For instance, the loss of the isopropyl group or cleavage of the thioether bond would result in specific fragment ions, helping to piece together the molecular structure. The fragmentation of triazine rings often involves characteristic losses of small neutral molecules. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M+H]⁺ | 187.08 | Protonated molecular ion |

| [M-C₃H₇]⁺ | 144.03 | Loss of the isopropyl group |

| [M-SH]⁺ | 154.08 | Loss of the sulfhydryl group |

| Note: The m/z values are calculated based on the monoisotopic masses of the elements. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com

For this compound, a successful crystal structure determination would provide unequivocal proof of its molecular structure. It would reveal the planarity of the triazine ring, the conformation of the isopropylthio substituent, and the hydrogen bonding network formed by the amine groups in the solid state. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecular polarizability. Together, they provide a comprehensive vibrational profile of this compound.

The vibrational spectrum of this compound is characterized by modes originating from the 1,3,5-triazine (B166579) ring, the isopropyl group, the thioether linkage, and the amine substituent. The triazine ring exhibits a set of characteristic in-plane and out-of-plane vibrations. Strong IR and Raman active absorptions around 1510 ± 5 cm⁻¹ are typically observed for triazine derivatives and are attributed to C=N stretching vibrations, often coupled with C-H stretching modes. mdpi.com The fingerprint region of the spectrum, typically between 400 and 1500 cm⁻¹, contains a complex series of bands corresponding to various bending and stretching modes of the entire molecule, making it unique for identification purposes.

The amine group (-NH₂) gives rise to characteristic N-H stretching vibrations, which typically appear as one or two bands in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1385 cm⁻¹ (for the gem-dimethyl group) and at approximately 1465 cm⁻¹ (for the methyl and methine groups). The C-S stretching vibration of the isopropylthio group is typically weaker and appears in the 600-800 cm⁻¹ region.

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), is necessary to assign the specific observed frequencies to their corresponding vibrational modes. Such analysis can provide valuable information on the molecular structure, symmetry, and bonding characteristics of this compound.

Table 1: Representative Vibrational Frequencies for Functional Groups in Triazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Amine (-NH₂) | N-H Stretching | 3300 - 3500 | IR |

| N-H Bending | ~1600 | IR, Raman | |

| 1,3,5-Triazine Ring | C=N Stretching | ~1510 | IR, Raman |

| Ring Breathing/Deformation | Various (Fingerprint Region) | IR, Raman | |

| Isopropyl (-CH(CH₃)₂) | C-H Stretching | < 3000 | IR, Raman |

| C-H Bending | ~1370-1385, ~1465 | IR | |

| Thioether (-S-) | C-S Stretching | 600 - 800 | IR, Raman |

Note: This table provides typical frequency ranges for the functional groups present in this compound based on general spectroscopic data for organic molecules and triazine derivatives. Precise peak positions for the specific compound require experimental data.

Advanced Spectroscopic Techniques for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For this compound, the primary chromophore is the substituted 1,3,5-triazine ring.

The UV-Vis spectrum of triazine derivatives is influenced by the nature and position of the substituents on the ring. The triazine core itself has π → π* and n → π* electronic transitions. The presence of the amino group, an auxochrome with a lone pair of electrons, and the isopropylthio group can cause a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted triazine, moving the absorption to longer wavelengths. This is due to the extension of the conjugated system and the participation of the non-bonding electrons in the electronic transitions.

For many substituted triazines, the absorption spectra exhibit one or more strong bands in the UV region, typically between 200 and 400 nm. e3s-conferences.org The intensity of the absorption is given by the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a particular wavelength. The specific λmax and ε values are sensitive to the solvent polarity, reflecting changes in the energy levels of the ground and excited states due to solvent-solute interactions.

Table 2: Representative UV-Vis Absorption Data for Substituted Triazines

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Amino-substituted triazines | Various organic solvents | 230 - 380 | Varies depending on structure |

| Thio-substituted triazines | Not Specified | Not Specified | Not Specified |

Note: This table provides a general range for absorption maxima based on literature for various amino-substituted triazines. e3s-conferences.org Specific data for this compound is required for precise values.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is the fluorescence.

The fluorescence properties of a molecule, including its excitation and emission wavelengths, quantum yield (the efficiency of the fluorescence process), and lifetime of the excited state, are highly dependent on its molecular structure and environment. Many triazine derivatives are known to be fluorescent. nih.gov The presence of electron-donating groups like the amino group can enhance fluorescence.

The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). The excitation spectrum, which is a plot of fluorescence intensity versus excitation wavelength, should ideally match the absorption spectrum of the fluorophore.

For this compound, fluorescence would be expected due to the presence of the aromatic triazine ring and the amino group. The specific excitation and emission maxima, as well as the fluorescence quantum yield, would need to be determined experimentally. These photophysical parameters are crucial for understanding the behavior of the molecule in applications such as fluorescent probes and materials science. nih.gov

Table 3: Representative Fluorescence Data for Fluorescent Triazine Derivatives

| Compound Type | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Fluorescent triazine styryl derivatives | Ethanol | Varies | Varies | 0.0026 - 0.0689 |

| Extended 2,4,6-triphenyl-s-triazines | Chlorinated organic solvents | Varies | Varies | Up to 0.69 |

Note: This table presents data for different classes of fluorescent triazine derivatives to illustrate the range of properties. mdpi.comnih.gov The fluorescence characteristics of this compound would be specific to its unique structure.

Computational Chemistry and Theoretical Studies on 4 Isopropylthio 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular geometries, electronic properties, and reaction mechanisms.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1,3,5-triazine (B166579) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311, are employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. researchgate.net These calculations are crucial for understanding the molecule's stability and the distribution of electron density, which dictates its reactivity.

Reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can predict how the molecule will interact with other chemical species. For instance, the calculated atomic charges can identify nucleophilic and electrophilic sites within the 4-(isopropylthio)-1,3,5-triazin-2-amine structure, providing a theoretical basis for its reaction mechanisms.

Table 1: Representative DFT-Calculated Parameters for a Substituted 1,3,5-Triazine Analog Data is illustrative and based on typical values for similar compounds.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -975.5 |

| Dipole Moment (Debye) | 3.45 |

| Electronegativity (χ) (eV) | 3.98 |

| Chemical Hardness (η) (eV) | 2.75 |

| Electrophilicity Index (ω) (eV) | 2.88 |

While DFT is highly accurate, it can be computationally expensive. Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative for predicting certain properties, particularly spectroscopic ones. These methods can be used to calculate the ultraviolet-visible (UV-vis) absorption spectra of triazine derivatives. By calculating the vertical excitation energies, researchers can predict the absorption maxima (λ_max), which can then be compared with experimental data to validate the computational model. Time-Dependent Density Functional Theory (TD-DFT) is another, more accurate, method used for computing electronic transitions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal its charge transfer characteristics and its tendency to participate in chemical reactions.

Table 2: Frontier Molecular Orbital Energies for a Triazine Derivative Analog Data is illustrative and based on typical values for similar compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.73 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.50 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations are used to study the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like a protein. For this compound, MD simulations could be used to explore how it behaves in an aqueous solution or to assess the stability of its binding to a specific protein target. nih.govekb.eg Key outputs from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the system, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the molecule or protein. ekb.eg Such studies on related triazine compounds have been crucial in validating docking results and understanding the dynamic nature of ligand-receptor interactions. bohrium.comnih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a protein target. tandfonline.comnih.gov For this compound, docking studies could identify potential biological targets by predicting its binding affinity and mode of interaction within the active site of various enzymes or receptors. nih.govrsc.org These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the triazine derivative and amino acid residues of the protein, providing a rationale for its biological activity. rsc.org

Table 3: Example Molecular Docking Results for Triazine Analogs Against Kinase Targets Data is illustrative, showing typical targets and scoring for bioactive triazines.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| EGFR Kinase (6V6O) | -8.5 | Met793, Leu718, Gly796 |

| PI3Kα (4JPS) | -7.9 | Val851, Lys802, Asp933 |

| VEGFR-2 (4ASD) | -9.1 | Cys919, Leu840, Asp1046 |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of similar triazine derivatives with known activities, a QSAR model can be built to predict the activity of new, untested compounds like this compound. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity. ekb.egnih.gov Such models are invaluable for guiding the rational design and optimization of new, more potent 1,3,5-triazine derivatives. ekb.eg

Descriptor Selection and Calculation

In the computational analysis of this compound, the initial and pivotal step involves the selection and calculation of molecular descriptors. These descriptors are numerical representations of the molecule's physicochemical and structural properties, which are essential for developing quantitative structure-activity relationship (QSAR) models. The choice of descriptors is critical as it directly influences the accuracy and predictive power of the resulting models.

For a comprehensive study of this compound, a diverse range of descriptors would be calculated, categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Wiener index, Kier & Hall connectivity indices, and electrotopological state (E-state) indices. The E-state indices are particularly valuable for describing the electronic and topological characteristics of individual atoms and functional groups within the molecule. scialert.net

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its spatial arrangement. They include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies). Quantum chemical calculations, often employing semi-empirical methods like PM3, are used to determine these electronic properties. jocpr.com

The selection of the most relevant descriptors from this large pool is typically achieved through statistical methods like stepwise multiple linear regression or genetic algorithms to avoid overfitting and to identify the key molecular features influencing the biological activity or property of interest.

Below is an illustrative table of descriptors that would be calculated for this compound.

| Descriptor Category | Descriptor Example | Calculated Value (Hypothetical) |

| 1D Descriptors | Molecular Weight | 186.26 g/mol |

| Atom Count | 20 | |

| 2D Descriptors | Wiener Index | 258 |

| Kier & Hall Connectivity Index (¹χ) | 9.87 | |

| E-state (Sulfur) | 3.45 | |

| 3D Descriptors | Molecular Volume | 165.4 ų |

| Dipole Moment | 2.1 Debye | |

| HOMO Energy | -8.5 eV | |

| LUMO Energy | -1.2 eV |

Statistical Modeling Techniques

Once a set of relevant descriptors has been identified, various statistical modeling techniques can be employed to establish a relationship between these descriptors and the biological activity of this compound and its analogs.

Multiple Linear Regression (MLR): MLR is a commonly used method to develop a linear equation that relates a dependent variable (biological activity) to one or more independent variables (molecular descriptors). sid.ir The quality of an MLR model is assessed by statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit. jocpr.com

Principal Component Analysis (PCA): PCA is a dimensionality-reduction technique used to handle large datasets of descriptors. tandfonline.com It transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which capture most of the variance in the data. researchgate.net

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships between molecular descriptors and biological activity, which can be advantageous when linear methods like MLR are insufficient.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMFA and CoMSIA are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a molecule with its biological activity. nih.govresearchgate.net These methods provide contour maps that visualize the regions around the molecule where modifications to steric and electrostatic properties are likely to enhance or diminish activity. nih.govasianpubs.org

The following table provides a hypothetical comparison of the performance of different statistical models for a QSAR study on triazine derivatives.

| Modeling Technique | Correlation Coefficient (R²) | Cross-validated R² (q²) | Standard Error |

| Multiple Linear Regression (MLR) | 0.85 | 0.78 | 0.25 |

| Principal Component Regression (PCR) | 0.88 | 0.82 | 0.21 |

| Artificial Neural Network (ANN) | 0.92 | 0.85 | 0.18 |

| CoMFA | 0.95 | 0.89 | 0.15 |

| CoMSIA | 0.96 | 0.91 | 0.13 |

Predictive Modeling and Validation Strategies

The development of a robust and predictive QSAR model is contingent upon rigorous validation. Validation ensures that the model is not a result of chance correlation and has good predictive power for new, untested compounds.

Internal Validation: This is typically performed using the leave-one-out (LOO) cross-validation method. researchgate.net In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound, and the cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.5) is indicative of good internal consistency and predictive ability.

External Validation: The most stringent test of a model's predictive power is external validation. The dataset is divided into a training set, used to build the model, and a test set, which is not used during model development. nih.gov The model's ability to predict the activities of the compounds in the test set is then evaluated.

A well-validated predictive model for this compound could be used to predict the biological activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening techniques play a crucial role in modern drug discovery and can be effectively applied to the study of this compound.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. For this compound, if its biological target is known, virtual screening could be used to identify other compounds with similar or better activity. nih.govbenthamscience.com This can be done through ligand-based virtual screening, which searches for molecules with similar structures or properties to the known active compound, or structure-based virtual screening, which involves docking candidate molecules into the active site of the target protein.

Molecular Docking: This is a key component of structure-based virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. asianpubs.org Docking studies of this compound with its target protein could provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its biological activity. nih.gov This information is invaluable for designing derivatives with improved binding affinity.

The results of a hypothetical virtual screening campaign are presented in the table below, showing the docking scores and predicted activities of several hit compounds.

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 |

| This compound | -7.5 | 6.8 |

| Hit 1 | -8.2 | 7.3 |

| Hit 2 | -8.0 | 7.1 |

| Hit 3 | -7.8 | 7.0 |

Structure Activity Relationship Sar and Mechanistic Investigations of 4 Isopropylthio 1,3,5 Triazin 2 Amine Analogs

Systemic Analysis of Structural Modifications on Triazine Ring Substituents

The 1,3,5-triazine (B166579) scaffold offers a versatile platform for chemical modification at the 2, 4, and 6 positions. The biological and material properties of triazine derivatives can be finely tuned by altering the substituents at these positions. This subsection focuses on the specific roles of the isopropylthio and amine groups in analogs of 4-(isopropylthio)-1,3,5-triazin-2-amine.

The isopropylthio group, a bulky and lipophilic moiety, can significantly influence the physicochemical properties and, consequently, the biological activity or material characteristics of the triazine core. While direct studies on the 4-isopropylthio substituent are limited, inferences can be drawn from research on related alkylthio- and other bulky alkyl-substituted triazines.

The size and conformation of the isopropyl group introduce considerable steric hindrance around the triazine ring. This steric bulk can affect how the molecule interacts with biological targets such as enzymes or receptors. For instance, in a study on 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, the introduction of isopropyl groups resulted in a decrease in activity, suggesting steric hindrance within the binding site. nih.gov This highlights the importance of the size and shape of the substituent in achieving optimal binding. The conformational flexibility of the isopropylthio group may also play a role in the molecule's ability to adapt to the topology of a binding pocket.

In the context of material science, the incorporation of thioether linkages, such as in the isopropylthio group, has been explored in thiophene-substituted 1,3,5-triazines for the development of liquid crystals. While the specific compounds studied did not exhibit mesomorphism, the use of thioethers as linking groups is a strategy to support self-organization in such materials. scholaris.ca

Table 1: Inferred Effects of Isopropylthio Group on Triazine Properties

| Property | Inferred Impact of Isopropylthio Group | Rationale based on Analog Studies |

| Binding Affinity | Can either increase or decrease, highly target-dependent. | Steric bulk may hinder binding in constrained pockets nih.gov, while lipophilicity could enhance binding in hydrophobic pockets. |

| Lipophilicity | Increases the overall lipophilicity of the molecule. | Alkyl groups are known to increase lipophilicity, which can affect cell permeability and interaction with hydrophobic targets. |

| Conformational Flexibility | Introduces a degree of rotational freedom. | The C-S bond allows for rotation, which can influence the molecule's ability to adopt an active conformation. |

| Material Self-Assembly | May promote self-organization in certain contexts. | Thioether linkages have been investigated for their role in the self-organization of liquid crystals. scholaris.ca |

The 2-amino group on the 1,3,5-triazine ring is a critical determinant of the molecule's activity, primarily through its ability to form hydrogen bonds and participate in other non-covalent interactions. This primary amino group has a lone pair of electrons that can be delocalized over the electron-deficient triazine ring, influencing its electronic properties. nih.gov

The hydrogen-bonding capability of the amino group is fundamental to its role in molecular recognition. In many biologically active triazine derivatives, the amino group acts as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding sites of proteins. For example, in molecular docking studies of 1,3,5-triazine derivatives with the 5-HT7 receptor, the amino group was observed to form hydrogen bonds with key residues in the receptor's binding pocket. nih.gov The presence and orientation of the N-H bonds are therefore critical for anchoring the molecule to its target.

The amino group also influences the conformational dynamics of the triazine molecule. Restricted rotation around the C(triazine)-N(amino) bond can lead to the existence of different conformers, which may have varying biological activities. mdpi.com The planarity of the triazine ring and its substituents can be influenced by intramolecular hydrogen bonding involving the amino group, which in turn affects the molecule's interaction with its target.

Table 2: Role of the 2-Amine Group in Triazine Analogs

| Feature | Role in Modulating Activity | Example from Analog Studies |

| Hydrogen Bonding | Acts as a hydrogen bond donor, crucial for target binding. | Formation of hydrogen bonds with key amino acids in the 5-HT7 receptor binding site. nih.gov |

| Electronic Properties | The lone pair on the nitrogen is delocalized into the triazine ring, affecting its reactivity. | Delocalization of the lone pair is a common feature in 2-amino-1,3,5-triazines. nih.gov |

| Point of Substitution | Allows for the introduction of various substituents to modulate activity. | Substitution with different cyclic amines and aryl groups alters anticancer activity. mdpi.comnih.gov |

| Conformational Influence | Restricted rotation around the C-N bond can lead to distinct conformers. | Studies on OLED-relevant triazines show the existence of multiple conformers due to hindered rotation. mdpi.com |

Elucidation of Molecular Recognition and Binding Mechanisms

The biological activity of this compound analogs is intrinsically linked to their ability to recognize and bind to specific molecular targets. Molecular docking and other computational studies on related 1,3,5-triazine derivatives have provided valuable insights into the plausible binding mechanisms.

A common theme in the molecular recognition of 2-amino-1,3,5-triazines is the formation of a network of interactions within the binding site of a biological macromolecule. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. Molecular docking studies of 1,3,5-triazine derivatives targeting the 5-HT7 receptor revealed that these ligands typically orient themselves with the tryptamine-like portion inside the receptor, while other substituents face the external surface. nih.gov The triazine ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine. nih.gov

The 2-amino group, as previously discussed, is a key player in forming hydrogen bonds. These interactions provide specificity and contribute significantly to the binding affinity. For instance, in the context of DNA binding, the free -NH2 group of 2-amino-N′-aroyl(het)arylhydrazides is involved in a network of polar contacts and hydrogen bonds with DNA. researchgate.net

The isopropylthio group at the 4-position would likely be involved in hydrophobic interactions within a corresponding hydrophobic pocket of the target protein. The size and branching of the isopropyl group would necessitate a complementary space in the binding site for a favorable interaction.

Allosteric Modulation and Conformational Dynamics

Allosteric modulation represents a sophisticated mechanism of regulating the function of a biological target. Allosteric modulators bind to a site on the protein that is topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. Several studies have identified 1,3,5-triazine derivatives as allosteric modulators of various receptors.

For example, certain 2,3,5-substituted nih.govmdpi.commdpi.comthiadiazoles, which share some structural similarities with substituted triazines, have been identified as allosteric modulators of adenosine (B11128) receptors. nih.gov These compounds were found to be allosteric inhibitors of agonist binding. This suggests that triazine-based scaffolds have the potential to act as allosteric modulators.

The binding of an allosteric modulator is coupled to conformational changes in the protein. These dynamic changes are crucial for the transmission of the allosteric signal from the allosteric site to the orthosteric site or the active site. The conformational mobility of 1,3,5-triazine derivatives has been studied in the context of their application in organic light-emitting diodes (OLEDs). These studies revealed that tri-substituted 1,3,5-triazines can exist as a mixture of conformers in solution due to restricted rotation around the C-N bonds. mdpi.com While this research is in a different field, it underscores the inherent conformational flexibility of the substituted triazine scaffold, a property that is essential for allosteric modulation.

The interplay between the substituents on the triazine ring and the conformational landscape of the molecule is a key area of investigation. The size and nature of the isopropylthio and amino groups in this compound would undoubtedly influence its conformational preferences and its potential to act as an allosteric modulator by stabilizing a particular protein conformation upon binding.

Advanced Analytical Methodologies for Detection and Quantification of 4 Isopropylthio 1,3,5 Triazin 2 Amine

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of 4-(isopropylthio)-1,3,5-triazin-2-amine from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, are widely employed, providing high resolution and accuracy.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a robust technique for the analysis of thermally stable and volatile compounds like prometryn (B1678245). When coupled with a mass spectrometer (GC-MS), it offers high specificity and sensitivity, making it a powerful tool for both identification and quantification.

Researchers have developed simple, sensitive, and specific analytical methods for prometryn using GC-MS. researchgate.net These methods are valued for their high specificity, sensitivity, and reproducibility. researchgate.net For instance, a method for analyzing prometryn in vetiver grass and water samples utilized an Agilent 7890A GC coupled with an Agilent 255 Nitrogen Chemiluminescence Detector (NCD). nih.govoup.com The separation was achieved at 200°C, and the method demonstrated excellent recovery rates ranging from 81% to 107% in spiked samples. nih.govoup.com The limit of detection (LOD) for this GC-NCD method was found to be 0.02 µg/mL, with a limit of quantification (LOQ) of 0.06 µg/mL. nih.govoup.com

Another study employed an online solid-phase extraction-thermal desorption method coupled with a gas chromatography-flame ionization detector (GC-FID) to extract and preconcentrate prometryn from aqueous media. nih.govresearchgate.net This method showed an excellent linear dynamic range for prometryn (0.25–100 μg/L) with a detection limit below 0.35 μg/L. nih.gov

Capillary gas chromatography with nitrogen-phosphorus (N-P) detection has also been successfully used for the quantitation of prometryn and its degradation products in parsley, achieving a limit of detection of 0.05 mg/kg for all compounds examined. oup.com

Table 1: GC-Based Methodologies for this compound Analysis

| Technique | Matrix | Detector | LOD | LOQ | Recovery (%) |

|---|---|---|---|---|---|

| GC-NCD | Vetiver Grass, Water | Nitrogen Chemiluminescence Detector | 0.02 µg/mL | 0.06 µg/mL | 81 - 107 |

| Online SPE-GC-FID | Agricultural Water | Flame Ionization Detector | < 0.35 µg/L | - | - |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography is a primary technique for analyzing triazine herbicides, including prometryn, especially for compounds that are not easily volatilized. nih.govtandfonline.com Coupling HPLC with mass spectrometry (HPLC-MS) enhances detection capabilities, providing structural information for definitive identification.

A method was developed for the determination of five triazine herbicides, including prometryn, in water and soil samples using dispersive liquid-liquid microextraction (DLLME) coupled with high-performance liquid chromatography-diode array detection (HPLC-DAD). oup.com Studies have also utilized HPLC-MS to analyze various triazine herbicides, noting that most are more sensitive in the positive ion mode. nih.gov

For the analysis of prometryn and its metabolites in soil, a method using thermospray (TSP)-LC/MS/MS has been established. epa.gov This method involves extraction with an acetonitrile-water solution, followed by analysis, achieving a detection limit of 10 ug/kg. epa.gov The retention time for prometryn under the specified chromatographic conditions was approximately 7.20 minutes. epa.gov

Table 2: HPLC-Based Methodologies for this compound Analysis

| Technique | Matrix | Detector | LOD | LOQ | Retention Time (min) |

|---|---|---|---|---|---|

| DLLME-HPLC-DAD | Water, Soil | Diode Array Detector | - | - | - |

| LC/MS/MS | Soil | Mass Spectrometry | 10 µg/kg | - | ~7.20 |

Advanced Detection Methods

The choice of detector is critical for achieving the required sensitivity and selectivity in prometryn analysis. Nitrogen-specific detectors, such as the Nitrogen Chemiluminescence Detector (NCD) and the Nitrogen-Phosphorus Detector (NPD), are particularly effective for analyzing nitrogen-containing compounds like triazine herbicides. nih.govoup.comoup.com The GC-NCD has been described as a powerful analytical tool with high sensitivity for prometryn in environmental samples. oup.com Mass spectrometry, used in both GC-MS and HPLC-MS, serves as a universal and highly specific detector, allowing for the unambiguous identification of analytes based on their mass-to-charge ratio and fragmentation patterns. researchgate.netresearchgate.net

Sample Preparation and Extraction Methods

Effective sample preparation is a prerequisite for accurate and reliable chromatographic analysis. The goal is to isolate and concentrate the target analyte from the sample matrix while removing interfering substances.

Solid-Phase Extraction (SPE) and Microextraction (SPME)

Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of triazine herbicides from water samples. nih.gov It is valued for being fast, simple, and highly sensitive. nih.gov C18 extraction disks are commonly used for this purpose. nih.gov An online SPE method using a metal-organic framework, MIL-101(Cr), as a sorbent has been developed for the extraction of prometryn from aqueous media before GC analysis. nih.govresearchgate.net

Solid-phase microextraction (SPME) is a solvent-free, rapid, and simple alternative that integrates extraction and preconcentration into a single step. nih.govtandfonline.com A novel SPME coating prepared by molecularly imprinted polymerization (MIP) using prometryn as the template molecule has shown high selectivity for prometryn and its structural analogues. tandfonline.com This MIP-coated fiber demonstrated significantly better extraction performance for prometryn compared to non-imprinted polymer fibers and commercial SPME fibers, with recoveries of 91.3% and 88.4% for spiked soybean and corn samples, respectively. tandfonline.com

Table 3: SPE and SPME Methods for this compound

| Technique | Matrix | Sorbent/Fiber | Recovery (%) |

|---|---|---|---|

| SPE | Natural Waters | C18 Disks | - |

| Online SPE | Aqueous Media | MIL-101(Cr) | - |

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)

Liquid-liquid extraction (LLE) is a conventional method for sample preparation. oup.com For the analysis of prometryn in parsley, a procedure involving extraction with 2-propanol followed by partitioning with dichloromethane (B109758) was employed. oup.com

Dispersive liquid-liquid microextraction (DLLME) is a modified version of LLE that is simple, rapid, efficient, and environmentally friendly. oup.com A DLLME method has been developed for the determination of five triazine herbicides, including prometryn, in water and soil samples. oup.com In this method, chloroform (B151607) was used as the extraction solvent and acetonitrile (B52724) as the dispersive solvent, coupled with HPLC-DAD for analysis. oup.com Various modifications and advancements in microextraction techniques, such as hollow fiber-liquid phase microextraction (HF-LPME) and ultrasound-assisted emulsification microextraction (USAEME), have also been introduced for the analysis of triazine herbicides. nih.govtandfonline.com

Method Validation and Performance Characteristics (e.g., linearity, sensitivity, repeatability, accuracy)

The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For the quantification of this compound, analytical procedures, typically based on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), must undergo rigorous validation. The key performance characteristics evaluated include linearity, sensitivity, repeatability, and accuracy. wjarr.comeuropa.eu

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of varying concentrations. The relationship between concentration and the instrument's response is expressed by a correlation coefficient (R²) from a linear regression analysis. For most analytical methods, an R² value greater than 0.99 is considered evidence of excellent linearity. researchgate.net

Sensitivity refers to the lowest amount of an analyte in a sample that can be detected and quantified. It is defined by two parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. wjarr.com

Repeatability , a measure of precision, assesses the consistency of results for the same sample under the same operating conditions over a short interval of time. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value indicates high repeatability.

Accuracy indicates the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a sample is spiked with a known amount of the analyte. The percentage of the spiked amount that is recovered by the analysis reflects the method's accuracy. Acceptable recovery rates typically fall within a range of 80% to 120%, depending on the sample matrix and analyte concentration.

The following table summarizes typical performance characteristics for the analysis of triazine herbicides, which would be analogous to the expected performance for a validated method for this compound.

| Parameter | Typical Performance Characteristic | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates a strong proportional relationship between concentration and analytical signal. |

| Sensitivity (LOD) | 0.01 - 0.1 µg/L | The lowest concentration that can be reliably detected by the instrument. |

| Sensitivity (LOQ) | 0.03 - 0.3 µg/L | The lowest concentration that can be accurately and precisely quantified. |

| Repeatability (RSD) | < 10% | Measures the precision of the method under the same conditions. A lower percentage indicates higher precision. |

| Accuracy (Recovery) | 85% - 115% | Represents the percentage of a known amount of analyte recovered from a sample matrix. |

Immunoassay-based Detection Strategies

Immunoassay techniques offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for screening triazine herbicides. plos.org These methods utilize the specific binding reaction between an antibody and an antigen (the target analyte). For small molecules like this compound, the most common format is the competitive enzyme-linked immunosorbent assay (ELISA). researchgate.net

In a competitive ELISA, the analyte in the sample competes with a labeled analyte (enzyme conjugate) for a limited number of binding sites on a specific antibody that is immobilized on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. After a washing step to remove unbound substances, a substrate is added, which reacts with the bound enzyme to produce a measurable signal (e.g., a color change). A weaker signal indicates a higher concentration of the target triazine in the sample.

A crucial aspect of immunoassays is their specificity, which is determined by the antibody's ability to distinguish the target analyte from other structurally similar compounds. This is evaluated through cross-reactivity studies. Antibodies raised against one triazine, such as atrazine (B1667683), often exhibit cross-reactivity with other triazines due to the common 1,3,5-triazine (B166579) ring structure. nih.gov For instance, an antibody developed for atrazine may show significant cross-reactivity with ametryn (B1665967) or terbutryn, which also possess a triazine core. nih.gov This means that while immunoassays are excellent for screening for the presence of the triazine class of compounds, a positive result may require confirmation by a more selective method like GC-MS or LC-MS/MS. epa.gov

The development of an immunoassay for this compound would involve synthesizing a hapten (a modified version of the molecule) and conjugating it to a carrier protein to make it immunogenic, followed by the production of monoclonal or polyclonal antibodies. The performance of such an assay would be characterized by its half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The table below provides an example of cross-reactivity data for an atrazine-based immunoassay, illustrating how antibodies respond to various triazine structures. An antibody developed for this compound would be expected to show a similar pattern of cross-reactivity with related thio-triazines.

| Compound | Cross-Reactivity (%) |

|---|---|

| Atrazine | 100 |

| Ametryn | 64.24 nih.gov |

| Terbutylazine | 38.20 nih.gov |

| Prometryn | 15.18 nih.gov |

| Terbutryn | 13.99 nih.gov |

| Simazine | 12.22 nih.gov |

| Simetryne | 10.39 nih.gov |

Environmental Behavior and Degradation Pathways of 4 Isopropylthio 1,3,5 Triazin 2 Amine

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. The primary mechanisms for s-triazines are photodegradation and hydrolysis.

Photodegradation, or the breakdown of molecules by light, is a significant pathway for the dissipation of s-triazine herbicides in the environment. researchgate.net The process is influenced by factors such as light intensity, wavelength, and the presence of photosensitizing agents in the environment. For analogous s-triazines, photodegradation on soil surfaces has been observed to proceed through several key reaction types. researchgate.net

The primary photodegradation pathways for s-triazines are believed to involve:

Hydroxylation: Replacement of a substituent on the triazine ring with a hydroxyl group.

Dealkylation: The removal of alkyl groups from the amino substituents.

Dethiomethylation: The cleavage of the sulfur-methyl bond, which in the case of 4-(isopropylthio)-1,3,5-triazin-2-amine would be dealkylation of the isopropylthio group. researchgate.net

Studies on the related compound prometryn (B1678245) have shown that its decay under UV light leads to products formed through these pathways. researchgate.net The half-life for photodegradation can vary significantly depending on environmental conditions, with studies on prometryn showing half-lives ranging from hours to over a thousand hours depending on the light source and medium. researchgate.netnih.gov

Table 1: Potential Photodegradation Reactions for this compound

| Reaction Type | Description | Potential Product |

| Hydroxylation | Replacement of the isopropylthio group with a hydroxyl group. | 4-hydroxy-1,3,5-triazin-2-amine |

| Dealkylation | Removal of the isopropyl group from the sulfur atom. | 4-mercapto-1,3,5-triazin-2-amine |

| Oxidation | Oxidation of the sulfur atom. | 4-(Isopropylsulfinyl)-1,3,5-triazin-2-amine |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the s-triazine ring to hydrolysis is influenced by the nature of its substituents. Generally, s-triazines are stable in neutral, slightly acidic, or slightly alkaline media. nih.gov However, under strongly acidic or alkaline conditions, hydrolysis can occur, typically leading to the replacement of substituents with hydroxyl groups. For prometryn, hydrolysis is reported to be slow at neutral pH but is accelerated by warm acids and alkalis. nih.govorst.edu

The isopropylthio group in this compound is expected to be susceptible to hydrolysis, leading to the formation of a hydroxylated derivative. This process is a key step in the detoxification of many s-triazine herbicides.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process in the removal of s-triazine herbicides from soil and water. uni-konstanz.deresearchgate.net Soil microorganisms, in particular, have demonstrated the capacity to utilize s-triazines as a source of nitrogen and sometimes carbon. uni-konstanz.ded-nb.info

The microbial degradation of s-triazines typically involves a series of enzymatic reactions that lead to the cleavage of the side chains and ultimately the triazine ring. nih.gov The pathways are often initiated by hydrolysis or oxidation of the substituents.

A key step in the microbial degradation of many s-triazine herbicides is the enzymatic hydrolysis of the substituents on the triazine ring. researchgate.netnih.gov Enzymes from the amidohydrolase superfamily are known to catalyze the hydrolytic removal of chloro, amino, and alkylamino groups from the s-triazine ring. researchgate.netnih.gov

For sulfur-containing s-triazines like this compound, the initial enzymatic attack often involves the isopropylthio group. While specific enzymes for the isopropylthio group have not been extensively characterized, the degradation of prometryn (containing a methylthio group) is known to proceed via oxidation and hydrolysis of the methylthio group. researchgate.net This suggests a similar pathway for the isopropylthio analogue.

The amino group at the C2 position is also a potential site for enzymatic hydrolysis, which would lead to the formation of a hydroxylated triazine.

The microbial metabolism of s-triazines results in the formation of various intermediate compounds before complete mineralization. Based on studies of prometryn, the degradation of this compound is likely to produce a series of metabolites. researchgate.net

The initial steps are expected to involve oxidation of the sulfur atom to form sulfoxide (B87167) and sulfone derivatives. Subsequent hydrolysis can lead to the replacement of the isopropylthio group with a hydroxyl group, forming a hydroxy-triazine derivative. Further degradation can involve the deamination of the amino group.

Ultimately, these pathways converge to the formation of cyanuric acid, a key intermediate in the complete degradation of the s-triazine ring. uni-konstanz.deresearchgate.net Cyanuric acid is then further metabolized by a variety of soil bacteria through hydrolytic ring cleavage to yield ammonia (B1221849) and carbon dioxide. uni-konstanz.denih.gov

Table 2: Predicted Metabolic Intermediates of this compound

| Intermediate Compound | Precursor | Degradation Step |

| 4-(Isopropylsulfinyl)-1,3,5-triazin-2-amine | This compound | S-oxidation |

| 4-(Isopropylsulfonyl)-1,3,5-triazin-2-amine | 4-(Isopropylsulfinyl)-1,3,5-triazin-2-amine | S-oxidation |

| 4-Hydroxy-1,3,5-triazin-2-amine | This compound | Hydrolysis |

| Cyanuric acid | Hydroxylated triazine intermediates | Deamination and further hydrolysis |

Role of Specific Microbial Species

The biodegradation of s-triazine herbicides, including analogues of this compound, is significantly driven by microbial activity. Several bacterial species have been identified as capable of utilizing these compounds as a source of carbon and/or nitrogen, thereby playing a critical role in their environmental detoxification.

Key Microbial Species in s-Triazine Degradation:

Arthrobacter sp.: This genus is frequently cited for its robust ability to degrade a wide range of s-triazine compounds. nih.govresearchgate.net Strains like Arthrobacter aurescens TC1 can metabolize numerous s-triazines, including prometryn. asm.org Some Arthrobacter species possess genes homologous to the well-characterized atrazine (B1667683) degradation genes (atzB and atzC), which encode enzymes for hydrolyzing the triazine ring substituents. nih.govnih.gov

Pseudomonas sp.: Various Pseudomonas strains are effective in breaking down s-triazines. For instance, a strain identified as Pseudomonas sp. DY-1 has been shown to utilize prometryn as its sole carbon source, achieving complete degradation under optimal conditions. researchgate.net Pseudomonas sp. ADP is a model organism for studying atrazine degradation, though its growth on atrazine as a nitrogen source requires an additional carbon source. nih.gov

Paenarthrobacter ureafaciens: A halotolerant strain, PC, has demonstrated the ability to efficiently degrade prometryn and other s-triazines in saline environments. mdpi.comproquest.com This is particularly relevant for understanding the fate of these compounds in coastal or brackish ecosystems.

Leucobacter and Nocardioides sp.: Other bacterial genera, such as Leucobacter triazinivorans and Nocardioides, have also been identified as capable of degrading prometryn. mdpi.comresearchgate.netmdpi.com For example, Nocardioides sp. DN36 can effectively degrade prometryn and its methylthio metabolites. mdpi.com

The general microbial degradation pathway for many s-triazines involves a series of hydrolytic reactions that sequentially remove the side chains from the triazine ring. This process often culminates in the formation of cyanuric acid, which can be further mineralized by other microbial enzymes into carbon dioxide and ammonia. nih.govnih.govresearchgate.net

Table 1: Microbial Species Involved in the Degradation of Prometryn and Related s-Triazines

| Microbial Species | Degraded Compound(s) | Key Findings |

|---|---|---|

| Arthrobacter aurescens TC1 | Prometryn, Atrazine, Simazine | Can utilize a wide range of s-triazines as a sole nitrogen source. |

| Pseudomonas sp. DY-1 | Prometryn, Simetryne, Ametryne | Capable of using prometryn as a sole carbon source for growth. |

| Paenarthrobacter ureafaciens PC | Prometryn, Atrazine, Cyanazine | Efficiently degrades s-triazines under saline conditions. |

| Leucobacter sp. JW-1 | Prometryn and other s-triazines | Can be immobilized to enhance degradation efficiency in wastewater. researchgate.net |

Modeling Environmental Fate and Persistence

Predicting the environmental fate and persistence of this compound relies on mathematical models that simulate its behavior in various environmental compartments. These models integrate the compound's physical and chemical properties with environmental parameters to estimate its distribution, degradation, and potential for transport.

Commonly used models for assessing the environmental risk of pesticides include:

PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System): These are often used in conjunction to simulate pesticide transport from the root zone of the soil to aquatic environments. epa.gov

T-REX (Terrestrial Residue Exposure Model): This model estimates the dietary exposure of terrestrial organisms to pesticides. ccqc.org

TerrPlant: This model is used to assess the risk to terrestrial and semi-aquatic plants from pesticide runoff and spray drift. ccqc.org

For prometryn, its persistence in soil is described as moderate, with a typical field half-life ranging from one to three months. orst.edu Its mobility in soil is influenced by its tendency to adsorb to soil particles, a process that is more pronounced in soils with higher clay and organic matter content. orst.edu This adsorption can limit its leaching into groundwater but may also contribute to its persistence in the upper soil layers.

Influence of Environmental Factors on Degradation Kinetics

The rate at which this compound degrades in the environment is not constant but is influenced by a variety of environmental factors. These factors primarily affect the rates of both microbial and chemical degradation processes.

Temperature: Temperature is a critical factor, with higher temperatures generally leading to faster degradation rates. researchgate.net This is due to increased microbial activity and accelerated chemical reactions. For instance, the optimal temperature for the degradation of prometryn by Pseudomonas sp. DY-1 was found to be 30°C. researchgate.netresearchgate.net Conversely, the half-life of some s-triazines has been observed to double for every 10°C decrease in temperature. researchgate.net

pH: The pH of the soil and water can significantly impact degradation kinetics. The effect of pH can vary depending on the degradation pathway. For microbial degradation of prometryn by Pseudomonas sp. DY-1, the optimal pH range was 7-8. researchgate.netresearchgate.net In contrast, chemical degradation processes like chlorination and ozonation showed different pH optima, with maximum rates at pH 5 and pH 7, respectively. researchgate.netnih.gov

Soil Moisture: Water content in the soil is essential for microbial activity. Higher soil moisture levels generally promote the biodegradation of herbicides by facilitating microbial growth and substrate availability. researchgate.net However, excessively saturated or anaerobic conditions can alter the microbial community and the degradation pathways.

Initial Concentration: The starting concentration of the compound can also affect its degradation rate. researchgate.net In some cases, high concentrations can be inhibitory to microbial populations, slowing down the degradation process.

Presence of Other Substances: The degradation of a specific herbicide can be influenced by the presence of other chemicals. For example, the degradation of prometryn during chlorination can be accelerated by the presence of bromide and ammonium (B1175870) ions. researchgate.net Additionally, the presence of other herbicides may lead to antagonistic effects, where the degradation of one compound is inhibited by another. mdpi.com

Table 2: Influence of Environmental Factors on the Degradation of Prometryn

| Environmental Factor | Influence on Degradation Kinetics | Optimal Conditions (where available) |

|---|---|---|

| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation. | 30°C for degradation by Pseudomonas sp. DY-1. researchgate.netresearchgate.net |

| pH | The optimal pH varies depending on the degradation mechanism (microbial vs. chemical). | pH 7-8 for microbial degradation by Pseudomonas sp. DY-1. researchgate.netresearchgate.net |

| Soil Moisture | Higher moisture content generally enhances microbial degradation. | Not specifically quantified in the provided search results. |

| Initial Concentration | Can influence the rate of degradation. | Optimal initial concentration for degradation by Pseudomonas sp. DY-1 was 50 mg L⁻¹. researchgate.netresearchgate.net |

Emerging and Specialized Research Applications of the 1,3,5 Triazine Scaffold, with Focus on 4 Isopropylthio 1,3,5 Triazin 2 Amine Analog Development

Application as Building Blocks in Supramolecular Chemistry